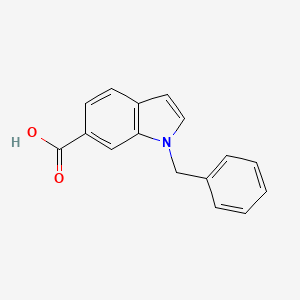

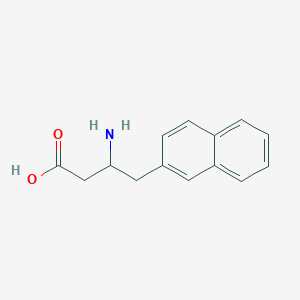

1-benzyl-1H-indole-6-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

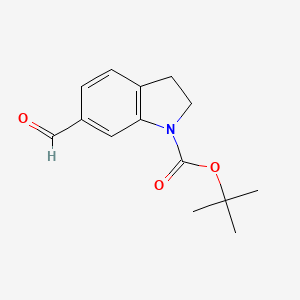

1-Benzyl-1H-indole-6-carboxylic acid is a compound that belongs to the class of organic compounds known as indoles, which are characterized by a benzene ring fused to a pyrrole ring. While the provided papers do not directly discuss 1-benzyl-1H-indole-6-carboxylic acid, they do provide insights into the chemistry of related indole derivatives, which can be useful in understanding the properties and reactivity of the compound .

Synthesis Analysis

The synthesis of indole derivatives can be complex, involving multiple steps and various reaction conditions. For instance, the Rh(iii)-catalyzed annulation of 2-arylindoles with α-diazo carbonyl compounds leads to the formation of benzo[a]carbazoles, which are structurally related to indole carboxylic acids . Similarly, the Dieckmann cyclization and Ullmann reaction have been utilized to synthesize 1-phenyl-3-hydroxy-1H-indole-2-carboxylic acid esters and 1-phenylindoles, respectively . These methods highlight the versatility of indole synthesis and the potential approaches that could be adapted for the synthesis of 1-benzyl-1H-indole-6-carboxylic acid.

Molecular Structure Analysis

The molecular structure of indole derivatives is crucial for their chemical properties and biological activities. For example, the crystal structure of an adduct of indole-2-carboxylic acid with 3,5-dinitrobenzoic acid has been determined, revealing linear hydrogen-bonded arrays . Although not directly related to 1-benzyl-1H-indole-6-carboxylic acid, this study demonstrates the importance of molecular structure in understanding the behavior of indole compounds.

Chemical Reactions Analysis

Indole derivatives can participate in various chemical reactions, often influenced by their functional groups. The synthesis of N-benzyl substituted amides of 1H-indole-5-carboxylic acid, for instance, has been reported, and these compounds were evaluated for their ability to inhibit cholinesterases . This suggests that the benzyl group on the indole ring can be reactive and may be involved in further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives can vary widely depending on their substitution patterns. For example, substituted benzo[4,5]furo[3,2-b]indole-1-carboxylic acids have been shown to possess smooth muscle relaxant properties, indicating their potential therapeutic applications . Additionally, the reverse photochromism of a spiro[indoline-2,2′-benzopyran] derivative demonstrates the impact of molecular structure on the physical properties of indole compounds . These studies provide a context for predicting the properties of 1-benzyl-1H-indole-6-carboxylic acid, which may also exhibit unique physical and chemical characteristics.

Wissenschaftliche Forschungsanwendungen

-

Pharmaceutical Research

- Indole derivatives have been found in many important synthetic drug molecules . They have been used for the treatment of various disorders in the human body, including cancer cells and microbes .

- The methods of application or experimental procedures involve the synthesis of indole derivatives and their subsequent testing on the targeted disorders .

- The outcomes have shown that indole derivatives, both natural and synthetic, show various biologically vital properties .

-

Chemical Synthesis

- Indole derivatives are significant heterocyclic systems in natural products and drugs . They play a main role in cell biology .

- The methods of application involve the synthesis of indole derivatives as prevalent moieties present in selected alkaloids .

- The outcomes have shown that owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .

-

Biological Research

- Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

- The methods of application involve the synthesis of indole derivatives and their subsequent testing on the targeted biological activities .

- The outcomes have shown that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

-

Inhibitor of Botulinum Neurotoxin

- Indole derivatives, such as Methyl indole-6-carboxylate, have been used as inhibitors of botulinum neurotoxin .

- The methods of application involve the synthesis of indole derivatives and their subsequent testing on the targeted neurotoxin .

- The outcomes have shown that indole derivatives can effectively inhibit botulinum neurotoxin .

-

Antibacterial Agents

-

Inhibitors of Hepatitis C Virus NS5B Polymerase

- Indole derivatives have been used as inhibitors of hepatitis C virus NS5B polymerase .

- The methods of application involve the synthesis of indole derivatives and their subsequent testing on the hepatitis C virus .

- The outcomes have shown that indole derivatives can effectively inhibit the hepatitis C virus NS5B polymerase .

-

Inhibitors of E. coli MurD Ligase

-

Interleukin-2 Inducible T Cell Kinase Inhibitors

- Indole derivatives have been used as interleukin-2 inducible T cell kinase inhibitors .

- The methods of application involve the synthesis of indole derivatives and their subsequent testing on interleukin-2 inducible T cell kinase .

- The outcomes have shown that indole derivatives can effectively inhibit interleukin-2 inducible T cell kinase .

-

CB2 Cannabinoid Receptor Ligands

- Indole derivatives have been used as CB2 cannabinoid receptor ligands .

- The methods of application involve the synthesis of indole derivatives and their subsequent testing on CB2 cannabinoid receptors .

- The outcomes have shown that indole derivatives can effectively bind to CB2 cannabinoid receptors .

-

Inhibitors with Histamine H1-Blocking Activity

-

Tryptophan Dioxygenase Inhibitors

Safety And Hazards

Eigenschaften

IUPAC Name |

1-benzylindole-6-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2/c18-16(19)14-7-6-13-8-9-17(15(13)10-14)11-12-4-2-1-3-5-12/h1-10H,11H2,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUVFJEFCCHRILL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=CC3=C2C=C(C=C3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90591694 |

Source

|

| Record name | 1-Benzyl-1H-indole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90591694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-benzyl-1H-indole-6-carboxylic acid | |

CAS RN |

1030423-79-0 |

Source

|

| Record name | 1-Benzyl-1H-indole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90591694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Butyl-1H-benzo[d]imidazole hydrochloride](/img/structure/B1289429.png)